6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Molecular Formula: C₁₇H₁₄N₃O₂
Molecular Weight: 311.32 g/mol
CAS Number: 937598-64-6
Purity: ≥95% (as per industrial standards) .
This compound features a pyrazolo[3,4-b]pyridine core substituted with a cyclopropyl group at position 6, a methyl group at position 3, a phenyl group at position 1, and a carboxylic acid moiety at position 2. Its structural rigidity and functional groups make it a candidate for pharmaceutical applications, particularly in kinase inhibition or metabolic modulation .
Structure
3D Structure
Properties
IUPAC Name |
6-cyclopropyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-10-15-13(17(21)22)9-14(11-7-8-11)18-16(15)20(19-10)12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSOBKCJQGEUEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor, such as a pyrazole derivative, under specific conditions. The reaction may require the use of catalysts, such as trifluoroacetic acid, and controlled temperature and pressure settings to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors designed to handle high volumes. The process would be optimized for efficiency and yield, ensuring that the compound is produced consistently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed: The reactions can lead to the formation of different derivatives, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acid derivatives, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives exhibit promising anticancer properties. Research has shown that these compounds can inhibit specific kinases involved in cancer cell proliferation, leading to apoptosis in various cancer cell lines.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly reduced tumor growth in xenograft models of breast cancer by targeting the PI3K/Akt signaling pathway .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It acts by inhibiting pro-inflammatory cytokines and enzymes like COX-2, which are pivotal in the inflammatory response.
Case Study : In vitro studies highlighted that 6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives reduced the production of TNF-alpha and IL-6 in macrophages stimulated with LPS, suggesting potential therapeutic use in chronic inflammatory conditions .
Central Nervous System Disorders
Research indicates that this compound may have neuroprotective effects and potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study : A recent investigation demonstrated that the compound could enhance cognitive function in animal models through modulation of neurotransmitter systems, particularly by increasing levels of acetylcholine .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism by which 6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Impact of Fluorine Substitution
- The 4-fluorophenyl analog (C₁₇H₁₃FN₃O₂) exhibits enhanced metabolic stability compared to the non-fluorinated parent compound due to reduced cytochrome P450-mediated oxidation .
- Fluorine’s electronegativity increases binding affinity to hydrophobic enzyme pockets, as observed in kinase inhibition assays .
Chlorine Substitution at Position 5
Ethyl vs. Cyclopropyl Groups
Dual Halogenation Effects
- The 6-(4-chlorophenyl)-1-(2-fluorophenyl) analog (CAS 1011397-66-2) demonstrates synergistic effects in solubility (logP = 2.1 vs. 2.8 for the parent) and bioavailability (F% = 65 vs. 50) .
Pharmacological Implications
- Cyclopropyl groups enhance metabolic stability by resisting oxidative degradation, making them preferable in prodrug design .
- Halogenated analogs (F, Cl) improve target selectivity but may increase toxicity risks due to bioaccumulation .
- Ethyl substituents offer synthetic flexibility but compromise pharmacokinetic profiles .
Biological Activity
6-Cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (also referred to as CPMP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of CPMP, drawing on recent research findings and case studies.
Chemical Structure and Properties
The chemical formula for CPMP is , with a molecular weight of 329.79 g/mol. It is classified as a pyrazolo[3,4-b]pyridine derivative, characterized by its unique cyclopropyl and phenyl substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C₁₇H₁₆N₃O₂ |
| Molecular Weight | 329.79 g/mol |
| CAS Number | 1417566-79-0 |
| Hazard Classification | Irritant |
Anticancer Properties
Recent studies have highlighted the anticancer potential of CPMP. It has been shown to inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer), HCT116 (colorectal cancer), and A375 (melanoma) cells. The compound exhibits IC50 values in the low micromolar range, indicating potent antiproliferative effects.
Case Study:
In a study published by the Journal of Medicinal Chemistry, CPMP was tested against several cancer cell lines, demonstrating significant inhibition of cell growth with an IC50 value of approximately 0.36 µM against CDK2 and 1.8 µM against CDK9, showcasing its selectivity for cyclin-dependent kinases (CDKs) .
Enzyme Inhibition
CPMP has also been identified as an effective inhibitor of various enzymes involved in tumor progression. Its mechanism includes the selective inhibition of CDK2 and CDK9, which are crucial for cell cycle regulation and transcriptional control in cancer cells.
The biological activity of CPMP can be attributed to its ability to interact with specific protein targets within cells. The compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins essential for cell cycle progression.
Toxicity and Safety Profile
While CPMP shows promising biological activity, it is classified as an irritant. Further studies are necessary to evaluate its long-term safety profile and potential side effects in vivo.
Q & A
Q. Validation Protocol :
Cross-validate with ¹H NMR integration of diagnostic peaks (e.g., cyclopropyl protons).
Perform spiking experiments with synthetic impurities .
Advanced: What in silico approaches predict biological targets based on its heterocyclic scaffold?
Answer:
The pyrazolo[3,4-b]pyridine core mimics purine bases, enabling ATP-competitive kinase inhibition:
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., mTOR) .
- QSAR Models : Correlate substituent electronegativity (e.g., cyclopropyl vs. methyl) with IC₅₀ values .
Key Finding : Trifluoromethyl analogs show 10-fold higher kinase inhibition than methyl derivatives due to enhanced hydrophobic interactions .
Advanced: How does the cyclopropyl group influence pharmacokinetics compared to alkyl substituents?
Answer:
| Property | Cyclopropyl | Methyl | Trifluoromethyl | Source |
|---|---|---|---|---|
| LogP | 2.1 | 1.8 | 2.9 | |
| Metabolic Stability (t₁/₂) | 45 min (human liver microsomes) | 30 min | >120 min | |
| CYP3A4 Inhibition | Low (IC₅₀ > 10 µM) | Moderate | High |
Design Insight : Cyclopropyl balances lipophilicity and metabolic stability, making it preferable for CNS-targeted agents .
Basic: What are the recommended storage conditions and stability profiles?
Answer:
- Storage : 2–8°C in sealed containers under argon .
- Stability : Degrades by 5% over 6 months at 25°C; avoid humidity (>60% RH) to prevent carboxylic acid dimerization .
Decomposition Products : CO₂, NOₓ (detect via FTIR) .
Advanced: What strategies mitigate decomposition during long-term storage?
Answer:
- Lyophilization : Freeze-dry in 10 mM phosphate buffer (pH 7.4) to prevent hydrolysis .
- Additives : Include 0.1% BHT to inhibit radical-mediated degradation .
Accelerated Stability Testing : 40°C/75% RH for 4 weeks predicts 12-month stability .
Advanced: How do crystallographic studies resolve tautomeric ambiguities in the core structure?
Answer:
Single-crystal X-ray diffraction of analogs (e.g., 6-amino derivatives) confirms the dominant tautomer as 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, with hydrogen bonding at N1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
